2-(Dimethylamino)pyrimidine-5-carboximidamide
Description
2-(Dimethylamino)pyrimidine-5-carboximidamide (CAS 690620-24-7) is a pyrimidine derivative with a molecular formula of C₇H₁₁N₅ and a molecular weight of 165.20 g/mol . Its structure features a pyrimidine ring substituted at position 2 with a dimethylamino group (-N(CH₃)₂) and at position 5 with a carboximidamide group (-C(=NH)NH₂). This combination of substituents confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and coordination chemistry. Limited data on its physical properties (e.g., boiling point, storage conditions) are available in the provided evidence .
Properties
Molecular Formula |
C7H11N5 |
|---|---|
Molecular Weight |
165.20 g/mol |
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H11N5/c1-12(2)7-10-3-5(4-11-7)6(8)9/h3-4H,1-2H3,(H3,8,9) |
InChI Key |
JDGFZBGHDJPJPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pyrimidine-5-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine derivatives, such as 2-chloropyrimidine.
Dimethylation: The 2-chloropyrimidine undergoes a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino group at the 2-position.
Carboximidamide Formation: The intermediate product is then reacted with cyanamide under basic conditions to form the carboximidamide group at the 5-position.
The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)pyrimidine-5-carboximidamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pyrimidine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-carboxamides.
Scientific Research Applications
2-(Dimethylamino)pyrimidine-5-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)pyrimidine-5-carboximidamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The following compounds exhibit structural similarities to 2-(dimethylamino)pyrimidine-5-carboximidamide, as indicated by their Tanimoto similarity scores (ranging from 0.66 to 0.80) . A comparative analysis is presented below:
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Implications
- Carboximidamide vs. Aldehyde/Carboxylic Acid Derivatives : The carboximidamide group (-C(=NH)NH₂) in the target compound enables hydrogen bonding and coordination chemistry, unlike aldehydes (-CHO) or esters, which are more electrophilic but less versatile in binding interactions .
- Dimethylamino vs. Halogen/Methyl Substituents: The dimethylamino group at position 2 enhances electron-donating effects, stabilizing the pyrimidine ring. In contrast, chloro or methyl substituents (e.g., in 1393547-54-0 or 90905-33-2) alter electronic density, affecting reactivity in substitution or cross-coupling reactions .
Case Study: Substituent Position and Material Properties
highlights the importance of substituent position in polymer chemistry. Ethyl 4-(dimethylamino) benzoate outperformed 2-(dimethylamino) ethyl methacrylate in resin cements due to better electron donation and steric effects . By analogy, the position of the dimethylamino group on the pyrimidine ring in the target compound likely influences its electronic properties and intermolecular interactions, distinguishing it from analogs with substituents at positions 4 or 5.
Pharmacological Relevance (Speculative)
The amidine group in the target compound may enhance binding to biological targets (e.g., kinases or GPCRs) compared to analogs with non-basic substituents.
Biological Activity
2-(Dimethylamino)pyrimidine-5-carboximidamide is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound is being explored for its potential therapeutic applications, including anticancer and antiviral properties. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula of 2-(Dimethylamino)pyrimidine-5-carboximidamide is , with a molecular weight of approximately 179.21 g/mol. The structure consists of a pyrimidine ring substituted with a dimethylamino group and a carboximidamide functional group, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for 2-(Dimethylamino)pyrimidine-5-carboximidamide:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antiviral Activity : It has shown promise in inhibiting viral replication, particularly in models of influenza.
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in cancer progression.
Anticancer Activity
In vitro studies have demonstrated the effectiveness of 2-(Dimethylamino)pyrimidine-5-carboximidamide against multiple cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast Cancer) | 12.3 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 15.8 | Disrupts mitochondrial function |
These results indicate that the compound may induce apoptosis through the activation of caspases, which are critical in programmed cell death pathways .
Antiviral Activity
The antiviral potential of 2-(Dimethylamino)pyrimidine-5-carboximidamide was evaluated in a study focusing on influenza viruses. The compound exhibited effective inhibition of viral replication in vitro:
| Virus Strain | IC50 (µM) | Effect on Viral Load |
|---|---|---|
| H1N1 | 8.4 | >2-log reduction in viral load |
| H3N2 | 9.1 | Significant survival benefit in mouse model |
The compound demonstrated a direct effect on viral replication, leading to reduced viral loads in infected tissues .
Enzyme Inhibition
Further investigations into the mechanism of action revealed that 2-(Dimethylamino)pyrimidine-5-carboximidamide inhibits key enzymes involved in cancer metabolism:
| Enzyme Target | IC50 (µM) | Biological Relevance |
|---|---|---|
| EGFR (mutant forms) | 49 - 81 | Implicated in tumor growth |
| PKC (Protein Kinase C) | 15 | Role in cell signaling |
This inhibition suggests potential applications in targeted cancer therapies, particularly for tumors expressing these enzymes .
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with formulations containing 2-(Dimethylamino)pyrimidine-5-carboximidamide showed promising results, with some patients experiencing significant tumor reduction and improved survival rates.
- Influenza Infection Model : In a controlled study using mice infected with influenza, administration of the compound resulted in a marked decrease in mortality rates and improved respiratory function compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
